1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-PROPANONE
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Overview
Description
1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-PROPANONE is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-PROPANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Phenethyl Group: The phenethyl group can be introduced by reacting the piperazine intermediate with phenethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Phenoxy Group: The phenoxy group can be attached by reacting the phenethylpiperazine intermediate with phenol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-PROPANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or phenethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-PROPANONE has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases such as cancer, neurological disorders, and infectious diseases.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of piperazine derivatives.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and behavior.
Comparison with Similar Compounds
Similar Compounds
N-Phenethyl-4-piperidinone: A derivative of piperidine with similar structural features.
Fluoroethoxy-1,4-diphenethylpiperidine: A compound with similar piperidine and phenethyl groups.
Uniqueness
1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-PROPANONE is unique due to its specific combination of phenethyl and phenoxy groups attached to a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-phenoxy-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-18(25-20-10-6-3-7-11-20)21(24)23-16-14-22(15-17-23)13-12-19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJABWVCUTALUFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCC2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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